Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of 2,4-Dichlorophenoxybutanoic Acid: This is achieved by reacting 2,4-dichlorophenol with butanoic acid under acidic conditions.
Amidation: The resulting acid is then converted to its amide form by reacting with an appropriate amine.
Carbamoylation: The amide is further reacted with 2,4-dimethylphenyl isocyanate to introduce the carbamoyl group.
Thienyl Ester Formation: Finally, the compound is esterified with ethyl thiophene-3-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural elements.
2,4-Dimethylphenyl Isocyanate: An intermediate used in the synthesis of various carbamoyl compounds.
Ethyl Thiophene-3-Carboxylate: A related ester with applications in organic synthesis.
Uniqueness
ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H28Cl2N2O5S |
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Molecular Weight |
563.5 g/mol |
IUPAC Name |
ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H28Cl2N2O5S/c1-5-35-27(34)23-17(4)24(25(33)30-20-10-8-15(2)13-16(20)3)37-26(23)31-22(32)7-6-12-36-21-11-9-18(28)14-19(21)29/h8-11,13-14H,5-7,12H2,1-4H3,(H,30,33)(H,31,32) |
InChI Key |
ODRPIGMWAPEFCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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